Hydrophilicity Enhancement: SuO Group Reduces Drug-Linker Hydrophobicity Relative to MC-Val-Cit-PAB-MMAE
SuO-Val-Cit-PAB-MMAE incorporates a sulfonate/sulfate (SuO) group engineered to increase the aqueous solubility of the drug-linker construct and reduce the overall hydrophobicity of the resulting ADC . In contrast, MC-Val-Cit-PAB-MMAE lacks this hydrophilic motif and is characterized by higher overall hydrophobicity . This structural difference is critical, as ADC hydrophobicity is directly correlated with increased aggregation, faster plasma clearance, and elevated nonspecific cellular uptake [1]. While direct head-to-head logP or hydrophobicity index values for SuO-Val-Cit-PAB-MMAE versus MC-Val-Cit-PAB-MMAE are not publicly available, the chemical rationale aligns with established ADC design principles where incorporation of charged or polar groups reduces LogD and improves pharmacokinetic profiles [2].
| Evidence Dimension | Drug-Linker Hydrophilicity (Structural Feature) |
|---|---|
| Target Compound Data | Contains hydrophilic sulfonate/sulfate (SuO) group |
| Comparator Or Baseline | MC-Val-Cit-PAB-MMAE (uncharged maleimidocaproyl spacer) |
| Quantified Difference | Direct LogP/LogD values not available from public sources |
| Conditions | Chemical structure analysis; hydrophilicity inferred from functional group presence |
Why This Matters
Lower hydrophobicity reduces ADC aggregation and nonspecific clearance, potentially improving the therapeutic index compared to more hydrophobic linker-payload constructs.
- [1] Lyon RP, et al. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nat Biotechnol. 2015;33(7):733-735. View Source
- [2] Bargh J, et al. Sulfatase-cleavable linkers for antibody-drug conjugates. Chem Sci. 2020;11(9):2375-2380. View Source
